Superior Suzuki–Miyaura Cross-Coupling Yield Versus Comparable Fluorinated and Non-Fluorinated Boronic Acids
Under optimized palladium-catalyzed Suzuki–Miyaura conditions, 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid achieves a significantly higher isolated coupling yield compared to both fluorinated and non-fluorinated arylboronic acid analogs, establishing its superior reactivity as a synthetic building block .
| Evidence Dimension | Isolated yield in Suzuki–Miyaura cross-coupling reaction with suitable aryl halides under optimized conditions |
|---|---|
| Target Compound Data | Up to 94% |
| Comparator Or Baseline | 5-Cyclopropyl-2-fluorophenylboronic acid: 78%; (2,6-Difluoro-4-propylphenyl)boronic acid: 67% |
| Quantified Difference | 16–27 absolute percentage points higher yield |
| Conditions | Optimized palladium-catalyzed Suzuki–Miyaura cross-coupling reaction (specific aryl halide substrate, palladium catalyst, base, and solvent conditions as described in the referenced datasheet) |
Why This Matters
Higher synthetic yield directly reduces material cost per unit of final product and minimizes purification burden, offering a measurable economic advantage in large-scale procurement and process chemistry workflows.
